Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu

Description

BenchChem offers high-quality Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

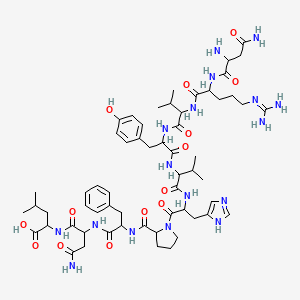

2-[[4-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2,4-diamino-4-oxobutanoyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H87N17O14/c1-30(2)22-43(58(89)90)73-52(83)41(27-46(62)79)69-51(82)39(23-33-12-8-7-9-13-33)70-54(85)44-15-11-21-76(44)57(88)42(25-35-28-65-29-67-35)72-56(87)48(32(5)6)75-53(84)40(24-34-16-18-36(77)19-17-34)71-55(86)47(31(3)4)74-50(81)38(14-10-20-66-59(63)64)68-49(80)37(60)26-45(61)78/h7-9,12-13,16-19,28-32,37-44,47-48,77H,10-11,14-15,20-27,60H2,1-6H3,(H2,61,78)(H2,62,79)(H,65,67)(H,68,80)(H,69,82)(H,70,85)(H,71,86)(H,72,87)(H,73,83)(H,74,81)(H,75,84)(H,89,90)(H4,63,64,66) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDRVHYYGCOVDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H87N17O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400204 | |

| Record name | Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86879-15-4 | |

| Record name | Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Definitive Guide to [Asn¹, Val⁵, Asn⁹]-Angiotensin I (Zebrafish Angiotensin I)

Executive Summary

The peptide sequence Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu (NRVYVHPFNL) represents the Zebrafish (Danio rerio) Angiotensin I , often cited in evolutionary biology as the ancestral form of Angiotensin I for bony vertebrates (Osteichthyes).[1]

Distinct from the human homolog (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu), this decapeptide exhibits unique physicochemical properties due to the substitution of Aspartate with Asparagine at the N-terminus and Histidine with Asparagine at position 9. These modifications alter its charge profile, receptor affinity, and enzymatic stability, making it a critical reagent for comparative endocrinology and hypertension research involving non-mammalian models.

Physicochemical Specifications

Chemical Identity[2]

-

Common Name: [Asn¹, Val⁵, Asn⁹]-Angiotensin I

-

Source Organism: Danio rerio (Zebrafish), Latimeria chalumnae (Coelacanth)

-

Sequence (One-Letter): NRVYVHPFNL[1]

-

Molecular Formula: C₅₉H₈₇N₁₇O₁₄

-

Molecular Weight: 1258.43 g/mol (Average)

Quantitative Property Table

| Property | Value / Characteristic | Notes |

| Theoretical pI | ~10.0 - 10.5 | Highly basic due to Arg residue and lack of Asp/Glu. |

| Net Charge (pH 7.0) | +2 | N-term (+), Arg (+), His (neutral/weak +), C-term (-) |

| Hydrophobicity (GRAVY) | -0.27 | Moderately hydrophilic, soluble in aqueous buffers. |

| UV Absorbance | λmax ~275 nm | Dominated by Tyrosine (Y) and Phenylalanine (F). |

| Solubility | Water, 1% Acetic Acid | High solubility in acidic media due to protonation. |

Structural Analysis & Stability

Charge Distribution: Unlike human Angiotensin I (pI ~6.8), the zebrafish variant lacks the acidic Aspartic acid at position 1. The N-terminal Asparagine (Asn) renders the peptide significantly more basic. This shift impacts its electrophoretic mobility and ion-exchange chromatography retention times.

Deamidation Risk: The presence of two Asparagine residues (Asn¹, Asn⁹) introduces a risk of deamidation, particularly at neutral-to-alkaline pH (pH > 7.5). Asn residues can cyclize to form a succinimide intermediate, eventually hydrolyzing to Aspartate or Isoaspartate.

-

Mitigation: Store lyophilized at -20°C. Reconstitute in slightly acidic buffers (pH 4.0–6.0) to suppress deamidation.

Biological Context: The Ancestral RAS Pathway

This peptide functions as the intermediate effector in the Renin-Angiotensin System (RAS). It serves as the product of Renin and the substrate for Angiotensin-Converting Enzyme (ACE).

Pathway Mechanism

-

Precursor Cleavage: Renin cleaves the peptide bond between Leu-Asn (in the angiotensinogen precursor) to release the decapeptide NRVYVHPFNL.

-

Activation: ACE (Angiotensin-Converting Enzyme) cleaves the C-terminal dipeptide (Asn-Leu) to generate the bioactive octapeptide Angiotensin II (NRVYVHPF) .

Signaling Architecture (Graphviz)

Figure 1: The Renin-Angiotensin System (RAS) cascade specific to the processing of Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu.

Experimental Protocols

Reconstitution and Storage

Rationale: Peptides containing Methionine, Cysteine, or Tryptophan are oxidation-prone. While this sequence lacks Met/Cys, the Asn residues dictate the pH strategy.

-

Lyophilized Storage: Store vials at -20°C or -80°C. Desiccate before opening to prevent condensation.

-

Solvent Selection:

-

Primary Solvent: Sterile 0.1% Acetic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. The acidic environment (pH ~3) protonates the basic Arg/His residues, ensuring solubility and preventing Asn deamidation.

-

Avoid: Phosphate Buffered Saline (PBS) for initial reconstitution. The neutral pH may cause slow precipitation or deamidation over time.

-

-

Aliquot Strategy: Reconstitute to a stock concentration of 1 mg/mL. Aliquot into low-protein-binding polypropylene tubes (e.g., Eppendorf LoBind) to minimize surface adsorption. Freeze/thaw cycles should be limited to <3.

HPLC Quality Control Method

Rationale: To verify purity and integrity, particularly separating the full-length peptide from the truncated "Ang II" metabolite or deamidated impurities.

-

Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in Water (Milli-Q).

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm (peptide bond) and 280 nm (Tyr/Phe aromatic side chains).

-

Gradient Profile:

| Time (min) | % Mobile Phase B | Phase Description |

| 0.0 | 5% | Equilibration |

| 2.0 | 5% | Injection Hold |

| 22.0 | 65% | Linear Gradient Elution |

| 25.0 | 95% | Wash |

| 30.0 | 5% | Re-equilibration |

Note: The peptide is moderately hydrophobic. Expect elution between 30-45% ACN depending on column chemistry.

Enzymatic Conversion Assay (ACE Activity)

Rationale: This protocol validates the biological activity of the peptide as a substrate for Angiotensin-Converting Enzyme.

-

Buffer: 50 mM HEPES, 300 mM NaCl, 10 µM ZnCl₂, pH 7.5.

-

Substrate Preparation: Dilute [Asn¹, Val⁵, Asn⁹]-Angiotensin I to 50 µM in the buffer.

-

Reaction:

-

Add 10 ng of recombinant ACE (or zebrafish tissue homogenate).

-

Incubate at 37°C.

-

-

Quenching: At time points (0, 15, 30, 60 min), remove aliquots and quench with 1% TFA (final concentration).

-

Analysis: Inject onto the HPLC system described in 3.2.

-

Success Criteria: Disappearance of the parent peak (Ang I) and appearance of a new, earlier-eluting peak corresponding to the octapeptide Angiotensin II (NRVYVHPF) and the dipeptide (NL).

References

-

NCBI/NIH. (2020). The SARS-CoV-2 receptor and other key components of the Renin-Angiotensin-Aldosterone System related to COVID-19 are expressed in enterocytes in larval zebrafish. The Company of Biologists. Link

-

Sigma-Aldrich. (n.d.). [Asn1,Val5,Asn9]-Angiotensin I salmon - Product Datasheet. Link

-

MyBioSource. (n.d.). Antioxidant Peptide Sequences and Angiotensin Homologs. Link

-

PubChem. (n.d.). Asp-Arg-Val-Tyr-Val-His-Pro-Phe-His-Leu (Angiotensin I Analogues).[2][3] National Library of Medicine. Link

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of the NRVYVHPFNL Peptide

This guide provides an in-depth analysis of two critical physicochemical properties of the decapeptide with the sequence Asparagine-Arginine-Valine-Tyrosine-Valine-Histidine-Proline-Phenylalanine-Asparagine-Leucine (NRVYVHPFNL): its molecular weight and isoelectric point. Understanding these fundamental characteristics is paramount for researchers, scientists, and drug development professionals, as they profoundly influence a peptide's solubility, stability, purification, and biological activity.

Core Physicochemical Characteristics of NRVYVHPFNL

A thorough understanding of a peptide's molecular weight and isoelectric point is the foundation for its successful application in research and therapeutic development. These properties dictate the selection of appropriate analytical techniques, purification strategies, and formulation approaches.

Quantitative Data Summary

The key physicochemical parameters for the NRVYVHPFNL peptide have been determined using established computational algorithms. These values serve as a crucial starting point for experimental design and validation.

| Property | Value | Unit |

| Sequence | NRVYVHPFNL | - |

| Average Molecular Weight | 1297.48 | g/mol |

| Monoisotopic Molecular Weight | 1296.72 | g/mol |

| Theoretical Isoelectric Point (pI) | 8.55 | - |

Theoretical Principles and Calculation Methodologies

The theoretical determination of a peptide's molecular weight and isoelectric point is derived from its amino acid composition and the intrinsic properties of its constituent residues.

Molecular Weight Calculation

The molecular weight of a peptide is the sum of the molecular weights of its constituent amino acids, adjusted for the loss of water molecules during the formation of peptide bonds.[1][2]

The calculation is as follows:

-

Sum of individual amino acid molecular weights: The molecular weight of each amino acid in the sequence is added together.

-

Subtraction of water molecules: For a linear peptide, (n-1) molecules of water are lost, where 'n' is the number of amino acids. Each water molecule has a molecular weight of approximately 18.015 g/mol .

This can be represented by the formula:

Peptide Molecular Weight = Σ (Molecular Weight of each Amino Acid) - (n-1) * (Molecular Weight of H₂O)

Online tools and software perform these calculations automatically by referencing a database of standard amino acid molecular weights.[3][4]

Isoelectric Point (pI) Calculation

The isoelectric point (pI) is the pH at which a peptide carries no net electrical charge.[1][5] This is a critical parameter as it influences the peptide's solubility, which is typically at its minimum at the pI, and its behavior in ion-exchange chromatography and gel electrophoresis.

The pI is determined by the pKa values of the ionizable groups within the peptide:

-

The N-terminal amino group.

-

The C-terminal carboxyl group.

-

The side chains of ionizable amino acids (e.g., Arginine, Histidine, Tyrosine).

The net charge of the peptide at a given pH is calculated using the Henderson-Hasselbalch equation for each ionizable group. The theoretical pI is the pH at which the sum of all positive and negative charges equals zero.[5] This calculation is an iterative process, often performed by specialized software that plots the net charge of the peptide as a function of pH to identify the point of zero charge.[1]

Experimental Determination Protocols

While theoretical calculations provide a strong foundation, experimental verification is essential for confirming the physicochemical properties of a synthesized or purified peptide.

Mass Spectrometry for Molecular Weight Determination

Principle: Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This allows for the precise determination of a peptide's molecular weight.

Step-by-Step Protocol (Electrospray Ionization - ESI-MS):

-

Sample Preparation: Dissolve the NRVYVHPFNL peptide in a suitable solvent, typically a mixture of water, acetonitrile, and a small amount of an acid like formic acid, to a concentration of approximately 1 mg/mL.

-

Infusion: Infuse the peptide solution into the electrospray ionization source of the mass spectrometer at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle, causing the formation of a fine spray of charged droplets.

-

Desolvation: As the solvent evaporates from the droplets, the peptide molecules become increasingly charged, eventually leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

-

Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The resulting spectrum will show a series of peaks corresponding to the peptide with different charge states. Deconvolution of this data provides the accurate molecular weight of the peptide.

Isoelectric Focusing for pI Determination

Principle: Isoelectric focusing (IEF) is an electrophoretic technique that separates proteins and peptides based on their isoelectric point.

Step-by-Step Protocol (Capillary Isoelectric Focusing - cIEF):

-

Sample Preparation: Dissolve the NRVYVHPFNL peptide in a solution containing carrier ampholytes that will establish a pH gradient.

-

Capillary Loading: Fill a capillary with the peptide-ampholyte mixture.

-

Focusing: Apply a high voltage across the capillary. The peptide will migrate through the pH gradient until it reaches the point where the pH is equal to its pI, at which point it will have no net charge and cease to migrate.

-

Mobilization and Detection: After focusing, the separated peptide is mobilized past a detector (typically a UV detector) by either pressure or chemical means. The time it takes for the peptide to reach the detector is correlated to its position in the pH gradient, and thus its pI.

Workflow for Peptide Physicochemical Characterization

The following diagram illustrates the integrated workflow for the theoretical and experimental determination of a peptide's molecular weight and isoelectric point.

Caption: Workflow for determining peptide molecular weight and isoelectric point.

References

-

Peptide Property Calculator. (n.d.). Retrieved February 12, 2026, from [Link]

-

Peptide Calculator for Research. (n.d.). Retrieved February 12, 2026, from [Link]

-

Peptide Properties Calculator. (n.d.). Retrieved February 12, 2026, from [Link]

-

PepCalc.com - Peptide calculator. (n.d.). Retrieved February 12, 2026, from [Link]

-

Leah4sci MCAT Prep: Peptide Isoelectric Point with pI Shortcut. (2024, April 16). YouTube. Retrieved February 12, 2026, from [Link]

-

Leah4sci MCAT Prep: How to Calculate Peptide Charge and Isoelectric Point MCAT Trick. (2016, June 4). YouTube. Retrieved February 12, 2026, from [Link]

-

Calculation of the isoelectric point of tryptic peptides in the pH 3.5-4.5 range based on adjacent amino acid effects. (2008). Electrophoresis, 29(13), 2768–2778. [Link]

-

Peptide Molecular Weight Calculator - Free Online Tool. (n.d.). Retrieved February 12, 2026, from [Link]

-

How to Calculate the Molecular Weight of Peptides | Dipeptide| Tripeptide. (2023, August 22). YouTube. Retrieved February 12, 2026, from [Link]

-

Peptide Molecular Weight Calculator. (n.d.). Retrieved February 12, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Role of Angiotensin I in Functional Renin Assays

Executive Summary

The quantification of renin, a critical enzyme in the regulation of blood pressure and fluid balance, is fundamental to cardiovascular research and the diagnosis of hypertensive disorders. While direct immunoassays measure renin concentration, the gold standard for assessing its physiological impact is the Plasma Renin Activity (PRA) assay. This guide delves into the core of the PRA assay, focusing on the indispensable role of its target analyte: the decapeptide Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu , known as Angiotensin I . We will explore the mechanistic underpinnings of the renin-angiotensin system, provide a detailed, field-proven protocol for the PRA assay, and offer expert insights into data interpretation and troubleshooting, establishing a clear understanding of why measuring the generation of Angiotensin I is the definitive method for determining the functional activity of renin.

Mechanistic Overview: The Renin-Angiotensin System (RAS)

The Renin-Angiotensin System (RAS), or Renin-Angiotensin-Aldosterone System (RAAS), is a hormonal cascade vital for regulating blood pressure, vascular resistance, and electrolyte balance.[1][2] Its activity is a key therapeutic target in managing cardiovascular and renal diseases.[1][3] The system is initiated when the kidneys release the enzyme renin in response to stimuli such as low blood pressure or decreased sodium levels.[4]

Renin's sole function is to act on angiotensinogen, a protein produced by the liver, cleaving it to produce the ten-amino-acid peptide, Angiotensin I (Ang I).[4][5] Angiotensin I itself has no known significant biological activity and serves primarily as a precursor.[1][2] It is subsequently converted by Angiotensin-Converting Enzyme (ACE), found predominantly in the pulmonary circulation, into the highly active octapeptide, Angiotensin II (Ang II).[3][4]

Angiotensin II is the principal effector of the RAS, exerting powerful effects that include:

-

Vasoconstriction: Narrowing of blood vessels, which directly increases blood pressure.[2][3]

-

Aldosterone Stimulation: Triggering the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys.[2][3]

-

Antidiuretic Hormone (ADH) Release: Stimulating the pituitary gland to release ADH, further enhancing water reabsorption.[2][4]

This cascade demonstrates that the rate of Angiotensin I production is the direct, rate-limiting step controlled by renin.[4] Therefore, to measure renin's functional activity, one must quantify the rate at which it generates its product, Angiotensin I.

Sources

- 1. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 3. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 4. phlebotomycareertraining.com [phlebotomycareertraining.com]

- 5. study.com [study.com]

A Technical Guide to the Structural Differentiation of Angiotensin I and a Synthetic Analogue

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth structural analysis and comparison between the endogenous decapeptide Angiotensin I and a synthetic decapeptide analogue, Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu. We dissect the fundamental differences in their primary sequences and explore the consequential impacts on their physicochemical properties and higher-order structures. Furthermore, this document outlines a comprehensive suite of validated experimental protocols for the empirical characterization and differentiation of these two molecules, providing a robust framework for researchers in peptide chemistry and drug development.

Introduction

Angiotensin I (Ang I) is a decapeptide hormone that serves as a crucial component of the Renin-Angiotensin System (RAS), a pivotal regulator of blood pressure and cardiovascular homeostasis.[1] Formed by the enzymatic cleavage of angiotensinogen by renin, Angiotensin I is itself a precursor to the potent vasoconstrictor, Angiotensin II.[2][3][4] Its specific amino acid sequence, Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu, dictates its biological inertness and susceptibility to cleavage by Angiotensin-Converting Enzyme (ACE).[3][4][5]

The study of Angiotensin I analogues, such as the synthetic peptide Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu (henceforth referred to as "Analogue-N1,V5,N9"), is critical for understanding structure-activity relationships, developing novel therapeutic agents, and creating research tools to probe the RAS. Alterations in the primary amino acid sequence, even subtle ones, can lead to significant changes in structure, stability, and function.[6][7][8] This guide focuses on elucidating the structural differences arising from three specific amino acid substitutions between the native Angiotensin I and Analogue-N1,V5,N9.

Primary Structure and Physicochemical Analysis

The most fundamental distinction between two peptides lies in their primary structure—the linear sequence of amino acids. Three substitutions differentiate Angiotensin I from Analogue-N1,V5,N9.

| Position | Angiotensin I | Analogue-N1,V5,N9 | Substitution Type |

| 1 | Aspartic Acid (Asp, D) | Asparagine (Asn, N) | Acidic → Polar, Neutral |

| 2 | Arginine (Arg, R) | Arginine (Arg, R) | - |

| 3 | Valine (Val, V) | Valine (Val, V) | - |

| 4 | Tyrosine (Tyr, Y) | Tyrosine (Tyr, Y) | - |

| 5 | Isoleucine (Ile, I) | Valine (Val, V) | Nonpolar → Nonpolar (Conservative) |

| 6 | Histidine (His, H) | Histidine (His, H) | - |

| 7 | Proline (Pro, P) | Proline (Pro, P) | - |

| 8 | Phenylalanine (Phe, F) | Phenylalanine (Phe, F) | - |

| 9 | Histidine (His, H) | Asparagine (Asn, N) | Basic, Aromatic → Polar, Neutral |

| 10 | Leucine (Leu, L) | Leucine (Leu, L) | - |

Impact of Amino Acid Substitutions

-

Position 1 (Asp → Asn): The substitution of aspartic acid with asparagine is a significant chemical change.[9] Aspartic acid possesses a carboxyl group in its side chain, which is negatively charged at physiological pH, making it acidic.[10] Asparagine, conversely, has a carboxamide group, rendering it polar but electrically neutral.[11] This single substitution removes a negative charge from the N-terminus, altering the peptide's overall isoelectric point (pI) and its potential for electrostatic interactions.

-

Position 5 (Ile → Val): This is a conservative substitution, as both isoleucine and valine are hydrophobic, branched-chain amino acids.[6] They differ by a single methylene group, with isoleucine being slightly larger. While considered a minor change, this substitution can subtly alter local steric hindrance and hydrophobic packing within the peptide's core, which may influence its preferred conformation.[12][13]

-

Position 9 (His → Asn): This represents a radical substitution.[6] Histidine has an imidazole side chain, which is basic and can be positively charged at physiological pH. It also possesses aromatic character. Replacing it with the polar, neutral asparagine removes a positive charge and eliminates the potential for specific hydrogen bonding and aromatic interactions mediated by the imidazole ring. This change significantly alters the peptide's charge distribution and interactive potential.

Predicted Physicochemical Properties

The changes in the primary sequence directly influence the macroscopic physicochemical properties of the peptides.

| Property | Angiotensin I | Analogue-N1,V5,N9 |

| Sequence | DRVYIHPFHL | NRVYVHPFNL |

| Molecular Formula | C62H89N17O14 | C61H90N18O13 |

| Molecular Weight (Da) | 1296.5[3][4][5] | 1283.5 |

| Theoretical pI | ~5.6 | ~7.8 |

| Net Charge at pH 7.4 | -1 | 0 |

These predicted differences in molecular weight and isoelectric point are directly testable and form the basis for several of the experimental protocols outlined below.

Implications for Higher-Order Structure

While definitive secondary and tertiary structures for short, flexible peptides like Angiotensin I in solution are challenging to define, the primary sequence provides strong indications of conformational tendencies.

-

Secondary Structure: The substitutions can disrupt or favor local secondary structure elements like β-turns or random coils. The loss of charged residues (Asp and His) and the alteration in hydrophobicity at position 5 can change the hydrogen-bonding network and solvent interactions that dictate the peptide backbone's conformation. Circular Dichroism (CD) spectroscopy is the ideal technique to investigate these potential differences in global secondary structure.[14][15]

-

Tertiary Structure: The overall three-dimensional fold is impacted by the sum of these changes. The significant alteration in the charge landscape (from a net negative charge to neutral) will fundamentally change the peptide's electrostatic surface. This affects not only its intramolecular folding but also its interaction with solvents, binding partners, and receptors.

The following diagram illustrates the primary sequence comparison, highlighting the key points of structural divergence.

Caption: Workflow for the experimental differentiation of the two peptides.

Protocol 1: Molecular Weight Determination by Mass Spectrometry

Objective: To confirm the predicted molecular weights of Angiotensin I (1296.5 Da) and Analogue-N1,V5,N9 (1283.5 Da).

Methodology (MALDI-TOF):

-

Sample Preparation:

-

Reconstitute lyophilized peptides in a suitable solvent (e.g., 0.1% Trifluoroacetic Acid (TFA) in water) to a stock concentration of 1 mg/mL.

-

Prepare a saturated matrix solution (e.g., α-Cyano-4-hydroxycinnamic acid) in 50% acetonitrile, 0.1% TFA. [16]2. Spotting:

-

On a MALDI target plate, spot 1 µL of the matrix solution.

-

Immediately add 1 µL of the peptide solution (diluted 1:10 from stock) to the matrix spot.

-

Allow the mixture to co-crystallize at room temperature.

-

Spot a calibration standard in an adjacent well for external calibration.

-

-

Data Acquisition:

-

Load the plate into a MALDI-TOF mass spectrometer.

-

Acquire spectra in positive ion, linear or reflectron mode over a mass range of 500-2000 m/z.

-

The primary identification marker will be the molecular ion peak [M+H]+. [16]4. Data Analysis:

-

Calibrate the spectrum using the known masses of the standard.

-

Determine the monoisotopic mass of the [M+H]+ ion for each peptide.

-

Validation: The measured mass should be within ±0.1 Da of the theoretical mass. The mass difference between the two peptides should be approximately 13 Da.

-

Protocol 2: Primary Sequence Verification by Edman Degradation

Objective: To definitively identify the amino acids at positions 1, 5, and 9, confirming the substitutions.

Methodology:

-

Sample Loading: Load 10-100 picomoles of each purified peptide onto the sample cartridge of an automated protein sequencer. [17]2. Reaction Cycle: Initiate the automated sequencing program. The process involves a repetitive three-step chemical reaction for each N-terminal amino acid: [18][19] * Coupling: The N-terminal amino group reacts with phenylisothiocyanate (PITC) under basic conditions. [19][20] * Cleavage: The derivatized N-terminal residue is selectively cleaved using anhydrous TFA. [19] * Conversion: The cleaved residue is converted into a more stable phenylthiohydantoin (PTH)-amino acid.

-

Identification: The released PTH-amino acid from each cycle is transferred to an integrated HPLC system. [19]Its identity is determined by comparing its retention time to a chromatogram of known PTH-amino acid standards.

-

Data Analysis:

-

Reconstruct the sequence for the first 10 cycles for each peptide.

-

Validation: The sequence for Angiotensin I should read D-R-V-Y-I-H-P-F-H-L. The sequence for Analogue-N1,V5,N9 should read N-R-V-Y-V-H-P-F-N-L. The chromatograms for cycles 1, 5, and 9 must clearly resolve the expected PTH-amino acids for each sample.

-

Protocol 3: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

Objective: To compare the global secondary structure content of the two peptides in solution.

Methodology:

-

Sample Preparation:

-

Dissolve peptides in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer must be transparent in the far-UV region. [21] * Determine the precise concentration of each peptide solution using a reliable method (e.g., amino acid analysis, as Bradford/Lowry assays are unreliable for peptides). [14][21]A typical concentration is 0.1 mg/mL. [22]2. Instrument Setup:

-

Purge the CD spectrometer with nitrogen gas for at least 30 minutes. [23] * Use a quartz cuvette with a short path length (e.g., 1 mm). [22]3. Data Acquisition:

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum for each peptide sample from approximately 250 nm to 190 nm. [15]4. Data Analysis:

-

Subtract the buffer baseline from each peptide spectrum.

-

Convert the raw data (millidegrees) to molar ellipticity ([θ]). [15] * Validation: Compare the resulting spectra. While both peptides may exhibit characteristics of a random coil or disordered structure (strong negative band near 198 nm), significant differences in the shape or magnitude of the spectra, particularly around 210-220 nm, would indicate a tangible difference in their conformational ensembles. [15]

-

Conclusion

The synthetic peptide Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu is structurally distinct from Angiotensin I at three key positions. These substitutions (Asp1→Asn, Ile5→Val, and His9→Asn) fundamentally alter the peptide's primary sequence, leading to predictable and verifiable changes in its molecular weight, isoelectric point, and net charge. These primary structure modifications have significant implications for the peptide's higher-order conformation and electrostatic potential. The experimental workflows detailed herein provide a robust, multi-faceted approach to empirically confirm these structural differences, ensuring analytical certainty for researchers in pharmacology and drug design.

References

-

Wikipedia. Angiotensin. [Link]

-

Matsuo, H., et al. (1979). Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry. PubMed. [Link]

-

Mtoz Biolabs. 4 Steps of Edman Degradation. [Link]

-

MetwareBio. Edman Degradation: A Classic Protein Sequencing Technique. [Link]

-

Wikipedia. Edman degradation. [Link]

-

Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols. [Link]

-

MtoZ Biolabs. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. [Link]

-

National Center for Biotechnology Information. Angiotensin I. PubChem Compound Summary for CID 3081372. [Link]

-

Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure. University of California, San Diego. [Link]

-

Bio-Vera. Mass Spectrometry Applications in Peptide Analysis. [Link]

-

Groupe Français des Peptides et des Protéines. (2024). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. [Link]

-

Harris, R. B., et al. (1983). Physicochemical characteristics of homogeneous bovine lung angiotensin I-converting enzyme. Comparison with human serum enzyme. PubMed. [Link]

-

Yin, P., et al. (2012). Single Amino Acid Alteration between Valine and Isoleucine Determines the Distinct Pyrabactin Selectivity by PYL1 and PYL2. PMC - NIH. [Link]

-

BTP. Peptide Molecular Weight Testing Mass Spectrometry. [Link]

-

Pucci, F., et al. (2019). Exploring substitutions from Ile, Leu, or Val to Ala. ResearchGate. [Link]

-

MtoZ Biolabs. What Are the Methods for Measuring Peptide Molecular Weight Distribution. [Link]

-

Fujii, H., & Yoshida, A. (1980). A single amino acid substitution (Asp leads to Asn) in a phosphoglycerate kinase variant (PGK München) associated with enzyme deficiency. PubMed. [Link]

-

GenScript. Angiotensin I, human. [Link]

-

ResearchGate. Molecular Weight Determination of Peptides and Proteins by ESI and MALDI. [Link]

-

Zhang, Y., et al. (2024). Prospecting of Novel Angiotensin I-Converting Enzyme Inhibitory Peptides from Bone Collagen of Pelodiscus sinensis by Computer-Aided Screening, Molecular Docking, and Network Pharmacology. MDPI. [Link]

-

Prospec Bio. Angiotensin Enzyme Recombinant Antigen. [Link]

-

UniProt. ACE - Angiotensin I converting enzyme - Homo sapiens (Human). [Link]

-

Igic, R., & Behnia, R. (2003). Properties and distribution of angiotensin I converting enzyme. PubMed. [Link]

-

Ryabova, A. V., et al. (2019). Effect of Single Amino Acid Substitutions by Asn and Gln on Aggregation Properties of Bence-Jones Protein BIF. MDPI. [Link]

-

Wikipedia. Amino acid replacement. [Link]

-

ResearchGate. Parameters characterizing Asn and Asp residues in a structural... [Link]

-

NovoPro. H-Pro-Phe-Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu-His-Leu-OH peptide. [Link]

-

Teng, S., et al. (2010). Structural Assessment of the Effects of Amino Acid Substitutions on Protein Stability and Protein-Protein Interaction. PMC - NIH. [Link]

-

Jones, C. H., & Moran, C. P. Jr. (1997). Effects of Amino Acid Substitutions at Conserved and Acidic Residues within Region 1.1 of Escherichia coli ς70. PMC - NIH. [Link]

-

ResearchGate. (2010). Structural Assessment of the Effects of Amino Acid Substitutions on Protein Stability and Protein-Protein Interaction. [Link]

-

Gstöttner, C., et al. (2014). Structure-Based Prediction of Asparagine and Aspartate Degradation Sites in Antibody Variable Regions. PMC - NIH. [Link]

-

Reddit. (2023). Effect of substitution mutations on the structure of a protein. [Link]

-

Wikipedia. Proteinogenic amino acid. [Link]

Sources

- 1. Properties and distribution of angiotensin I converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Angiotensin - Wikipedia [en.wikipedia.org]

- 3. Angiotensin I | C62H89N17O14 | CID 3081372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. genscript.com [genscript.com]

- 6. Amino acid replacement - Wikipedia [en.wikipedia.org]

- 7. Structural Assessment of the Effects of Amino Acid Substitutions on Protein Stability and Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. A single amino acid substitution (Asp leads to Asn) in a phosphoglycerate kinase variant (PGK München) associated with enzyme deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proteinogenic amino acid - Wikipedia [en.wikipedia.org]

- 11. Asparagine (Asn) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 12. Single Amino Acid Alteration between Valine and Isoleucine Determines the Distinct Pyrabactin Selectivity by PYL1 and PYL2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]

- 16. biovera.com.au [biovera.com.au]

- 17. Edman degradation - Wikipedia [en.wikipedia.org]

- 18. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 19. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 20. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 21. home.sandiego.edu [home.sandiego.edu]

- 22. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]

- 23. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Solubility Profile of the Decapeptide Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu in Aqueous and Organic Solvents

Executive Summary

The successful application of synthetic peptides in research, diagnostics, and therapeutics is critically dependent on their proper solubilization. Incomplete dissolution can lead to inaccurate concentration assessments, loss of material through aggregation, and ultimately, compromised experimental results. This guide provides a comprehensive analysis of the solubility profile of the decapeptide Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu, a sequence with a complex mix of hydrophilic and hydrophobic residues. We will delve into a theoretical prediction of its solubility based on its constituent amino acids, followed by detailed, field-proven experimental protocols for determining its solubility in both water and dimethyl sulfoxide (DMSO). This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to handle this and structurally similar peptides to ensure experimental integrity and reproducibility.

Introduction: The Challenge of Peptide Solubility

The peptide with the sequence Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu (N-R-V-Y-V-H-P-F-N-L) is a 10-residue chain that presents a non-trivial solubility challenge. Its behavior in a given solvent is governed by the collective physicochemical properties of its amino acids. The sequence contains a balanced mix of charged, polar, and nonpolar residues, making its solubility highly dependent on factors like pH and solvent choice.

Understanding and overcoming solubility issues is a critical first step in any experiment.[1] Factors influencing peptide solubility include amino acid composition, sequence length, net charge, and the chosen solvent system.[1] This guide provides the foundational knowledge and practical methodologies to systematically approach the solubilization of this specific peptide.

Theoretical Analysis of Solubility

Before any empirical work is performed, a theoretical analysis of the peptide's sequence provides critical insights into its likely behavior. This predictive step is essential for designing an efficient and material-sparing solubility testing strategy.

Physicochemical Properties of Constituent Amino Acids

The overall solubility of a peptide is a composite of the properties of its individual amino acids. The decapeptide sequence contains a diverse array of residues, each contributing differently to the final molecule's characteristics.

| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property | Hydropathy Index (Kyte & Doolittle) |

| Asparagine | Asn | N | Polar, uncharged | -3.5 |

| Arginine | Arg | R | Basic, positively charged | -4.5 |

| Valine | Val | V | Nonpolar, hydrophobic | 4.2 |

| Tyrosine | Tyr | Y | Polar, aromatic | -1.3 |

| Valine | Val | V | Nonpolar, hydrophobic | 4.2 |

| Histidine | His | H | Basic, positively charged (at pH < 6) | -3.2 |

| Proline | Pro | P | Nonpolar, cyclic | -1.6 |

| Phenylalanine | Phe | F | Nonpolar, aromatic, hydrophobic | 2.8 |

| Asparagine | Asn | N | Polar, uncharged | -3.5 |

| Leucine | Leu | L | Nonpolar, hydrophobic | 3.8 |

Data sourced from various standard biochemistry tables and principles.

The sequence contains strongly hydrophilic (Arg), polar (Asn, Tyr, His), and strongly hydrophobic (Val, Leu, Phe) residues. This amphipathic nature is the primary driver of its complex solubility profile.

Predicted Physicochemical Properties of the Full Peptide

Based on the amino acid composition, we can estimate key properties of the entire peptide using established algorithms.

| Property | Predicted Value | Significance for Solubility |

| Molecular Weight | 1224.4 g/mol | Affects diffusion and molar concentration calculations. |

| Theoretical pI | 8.98 | The pH at which the peptide has no net charge. Solubility is lowest at the pI. |

| Net Charge at pH 7.0 | +1 | The peptide is basic. This suggests it will be more soluble in acidic solutions. |

| GRAVY Score | -0.66 | A slightly negative Grand Average of Hydropathicity score indicates a marginal overall hydrophilic character. |

Note: These values are estimations from common peptide analysis tools and provide a baseline for experimental design.[2][3]

The theoretical isoelectric point (pI) is a crucial parameter. Peptides are least soluble at their pI because the absence of a net charge minimizes electrostatic repulsion, favoring aggregation.[4] Since the predicted pI is 8.98, the peptide will carry a net positive charge at neutral or acidic pH, which should enhance its solubility in aqueous solutions under these conditions.

The Role of Solvent Choice: Water vs. DMSO

Water (Aqueous Buffers): As a polar, protic solvent, water is ideal for dissolving charged and polar molecules. For this peptide, water's ability to form hydrogen bonds with the polar Asn and Tyr residues and to solvate the charged Arg and His side chains is key. However, the significant number of hydrophobic residues (Val x2, Leu, Phe, Pro) will resist dissolution in water, potentially leading to aggregation driven by the hydrophobic effect. Adjusting the pH away from the pI (8.98) is the primary strategy to increase aqueous solubility.[4][5]

Dimethyl Sulfoxide (DMSO): DMSO is a polar, aprotic organic solvent highly effective at dissolving both polar and nonpolar molecules.[6] This makes it an excellent choice for hydrophobic or amphipathic peptides.[7][8] Its mechanism involves disrupting the intramolecular and intermolecular hydrogen bonds that can lead to peptide aggregation, while also effectively solvating the hydrophobic side chains.[6] For peptides that are difficult to dissolve in aqueous buffers, DMSO is often the solvent of choice.[1]

Experimental Determination of Solubility

The following protocols provide a systematic approach to determine the solubility of Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu.

Mandatory Preliminary Steps

-

Aliquot: Before attempting to dissolve the entire batch, always test solubility with a small, accurately weighed aliquot (e.g., 1 mg) of the lyophilized peptide.[1]

-

Centrifugation: After any dissolution attempt, always centrifuge the vial (e.g., at 10,000 x g for 5 minutes) to pellet any undissolved material. The supernatant should be considered the solubilized fraction.[5][7]

Experimental Workflow Diagram

The logical flow for testing solubility should follow a stepwise progression from the most benign to the strongest solvents.

Caption: Peptide interaction in Water vs. DMSO.

Conclusion

The decapeptide Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu possesses an amphipathic character that dictates a nuanced approach to its solubilization. While having a marginal overall hydrophilic nature, its significant hydrophobic residue content makes it challenging to dissolve in neutral water. Theoretical predictions strongly suggest that solubility in aqueous systems is best achieved in an acidic buffer (pH 4-6) that maximizes the peptide's net positive charge. For applications requiring higher concentrations or if aqueous methods fail, DMSO serves as a highly effective alternative. By following the systematic experimental workflows outlined in this guide, researchers can ensure complete and accurate solubilization, thereby safeguarding the integrity and success of their subsequent experiments.

References

- Vertex AI Search. (n.d.).

- Testbook. (n.d.). Histidine: Structure, physical & Chemical Properties & Importance.

- BYJU'S. (n.d.). Asparagine amino acids.

- Creative Peptides. (n.d.). Guidelines for Peptide Dissolving.

- What Factors Determine Peptide Solubility? (2024, December 2).

- Epiq Aminos. (n.d.). Peptide Solubility.

- Vedantu. (n.d.). Asparagine Amino Acid: Structure, Functions, Sources & Deficiency.

- BOC Sciences Amino Acid. (n.d.). Valine: Definition, Properties, Structure, Benefits, and Uses.

- Xi'an Lyphar Biotech Co., Ltd. (2023, October 24). Chemical Structure and Physical Properties of L-Arginine.

- Oxford Academic. (n.d.). Effects of arginine in therapeutic protein formulations: a decade review and perspectives.

- The Biology Project. (n.d.). Amino Acids - Arginine R (Arg).

- The Biology Project. (n.d.). Valine V (Val).

- The Biology Project. (n.d.). Asparagine N (Asn).

- PrOLiNe properties. (n.d.).

- BOC Sciences. (n.d.).

- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.

- Wikipedia. (n.d.). Valine.

- ChemicalBook. (n.d.). L(+)-Arginine | 74-79-3.

- The Biology Project. (n.d.). Proline P (Pro).

- Thermo Fisher Scientific - US. (n.d.). Peptide Analyzing Tool.

- Phenylalanine. (n.d.).

- BOC Sciences. (n.d.).

- PubMed. (2020).

- Thermo Fisher Scientific - UK. (n.d.). Amino Acid Physical Properties.

- BYJU'S. (n.d.). Chemical Properties of Histidine.

- LifeTein. (2024, March 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use.

- Tyrosine (d

- Creative Peptides. (n.d.). Histidine Amino Acids: Properties, Function, Benefits, and Sources.

- Sigma-Aldrich. (n.d.). L-Tyrosine in Cell Culture.

- Creative Peptides. (n.d.). Asparagine Amino Acids: Properties, Function, Benefits, and Sources.

- BOC Sciences Amino Acid. (n.d.). Asparagine: Definition, Structure, Benefits, Sources and Uses.

- Cheméo. (n.d.). Tyrosine (CAS 60-18-4) - Chemical & Physical Properties.

- NovoPro Bioscience Inc. (n.d.). Peptide Solubility Prediction.

- The Biology Project. (n.d.). Tyrosine Y (Tyr).

- Wikipedia. (n.d.). Proline.

- Wikipedia. (n.d.). Tyrosine.

- Wikipedia. (n.d.). Phenylalanine.

- ACS Publications. (n.d.). Peptide-Tools–Web Server for Calculating Physicochemical Properties of Peptides.

- Creative Peptides. (n.d.). Phenylalanine Amino Acids: Properties, Function, Benefits, and Sources.

- Creative Peptides. (n.d.). Proline Amino Acids: Properties, Function, Benefits, and Sources.

- Wikipedia. (n.d.). Histidine.

- PubChem. (n.d.). L-Histidine | C6H9N3O2 | CID 6274.

- PubChem. (n.d.). L-Phenylalanine | C9H11NO2 | CID 6140.

- PubChem. (n.d.). Dl-Phenylalanine | C9H11NO2 | CID 994.

- PepCalc.com. (n.d.).

- PMC. (2023, November 17).

- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.

- Reddit. (2016, October 11). Why dissolving peptides in DMSO?

- PMC. (2024, December 12).

- LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture.

Sources

- 1. epiqaminos.com [epiqaminos.com]

- 2. Peptide Analyzing Tool | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. reta-peptide.com [reta-peptide.com]

- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 6. Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jpt.com [jpt.com]

- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]

Methodological & Application

protocol for dissolving Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu for stock solutions

An Application Guide: Protocol for the Solubilization and Handling of Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu for Stock Solution Preparation

Abstract

This comprehensive guide provides a detailed protocol for the solubilization, handling, and storage of the synthetic decapeptide Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu. Due to its specific amino acid composition, which includes both basic and numerous hydrophobic residues, achieving complete dissolution while maintaining peptide integrity is critical for reliable experimental outcomes. This document outlines a systematic approach based on the peptide's physicochemical properties, offering a primary aqueous-based protocol and alternative methods for challenging situations. The causality behind each procedural step is explained to empower researchers with the knowledge to adapt the protocol as needed.

Physicochemical Characterization and Solubility Rationale

Understanding the inherent properties of a peptide is the cornerstone of developing a successful solubilization strategy.[1][2] The solubility of Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu is governed by its amino acid sequence, net charge, and overall hydrophobicity.

Table 1: Properties of Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu

| Property | Analysis | Implication for Solubility |

| Sequence | Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu | A 10-residue peptide. |

| Amino Acid Profile | Basic: Arg, HisHydrophobic: Val (x2), Tyr, Pro, Phe, Leu (60% of residues)Polar, Uncharged: Asn (x2) | The high percentage of hydrophobic residues can promote self-association and aggregation in aqueous solutions.[3][4] The presence of basic residues (Arg, His) provides handles for pH-dependent solubilization.[5] |

| Net Charge Calculation | At acidic pH (<6), the net charge is approximately +2 (+1 N-terminus, +1 Arg, +1 His, -1 C-terminus).At neutral pH (~7), the net charge is approximately +1. | The peptide is basic. Peptides are most soluble at a pH that is far from their isoelectric point (pI), where electrostatic repulsion between molecules is maximized.[6][7] For a basic peptide, this means solubility is significantly enhanced in an acidic environment.[8][9][10] |

| Predicted Isoelectric Point (pI) | ~8.5 | The peptide will have its lowest solubility near pH 8.5. Attempting to dissolve it in neutral or slightly basic buffers can lead to precipitation or aggregation. |

| Potential Instability | The sequence contains two Asparagine (Asn) residues. | Asn residues are susceptible to deamidation, a chemical modification that can alter the peptide's structure and function.[11] This process is accelerated at neutral or basic pH. Storing the peptide in a slightly acidic buffer (pH 5-6) can mitigate this degradation.[8][12][13][14] |

Based on this analysis, the primary strategy is to exploit the peptide's basic nature by dissolving it in a slightly acidic solution. This approach ensures maximum protonation of the basic residues, leading to a high net positive charge and strong electrostatic repulsion between peptide molecules, thereby preventing aggregation and promoting dissolution.

Pre-Dissolution Handling and Best Practices

Proper handling of the lyophilized peptide powder is crucial to ensure accurate concentration calculations and preserve its stability.

-

Equilibrate Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 30 minutes.[14][15] Peptides are often hygroscopic, and this step prevents condensation of atmospheric moisture onto the cold powder, which can affect peptide mass and stability.[8][14]

-

Brief Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. This is especially important for small quantities that may be dispersed on the vial walls.

-

Solubility Testing: Always perform a solubility test on a small amount of the peptide (e.g., 1 mg) before attempting to dissolve the entire sample.[1][8][16] This precautionary step prevents the potential loss of valuable material if an inappropriate solvent is chosen.

-

Use Sterile Reagents: To prevent microbial degradation, always use sterile water, buffers, and pipette tips.[8][15] Peptide solutions are susceptible to bacterial attack.[8]

Systematic Dissolution Protocol

The following protocol is presented as a decision-making workflow to guide the user from the simplest and most recommended solvent to alternative options for more challenging situations.

Dissolution Workflow Diagram

Caption: Decision workflow for dissolving the peptide.

Protocol 1: Primary Method (Aqueous Acidic Solution)

This method is highly recommended as the first approach.

-

Initial Reconstitution: Add a portion of the required volume of sterile, deionized water to the vial containing the peptide to create a concentrated slurry.

-

Acidification: While gently vortexing, add a 10% acetic acid solution dropwise.[9][15][17] Continue adding the acidic solution until the peptide is fully dissolved and the solution is clear. The acidic environment protonates the basic side chains of Arginine and Histidine, increasing the peptide's net positive charge and enhancing its solubility in water.[10]

-

Energy Input (If Needed): If dissolution is slow, sonication in a cool water bath for brief periods (e.g., 3 cycles of 10-15 seconds) can help break up aggregates and facilitate solubilization.[5][18] Avoid excessive heating, which can degrade the peptide.

-

Final Dilution: Once the peptide is fully dissolved, add the remaining volume of sterile water or your desired experimental buffer (ensure the final buffer pH remains acidic) to reach the target concentration.

-

Verification: Visually inspect the solution against a dark background to ensure it is clear and free of particulates.

Protocol 2: Alternative Method (Organic Co-Solvent)

This method should be used if the peptide fails to dissolve in the acidic aqueous solution, which may occur at very high concentrations or if significant aggregation has occurred.

-

Initial Dissolution in Organic Solvent: Add a minimal volume (e.g., 30-50 µL) of high-purity Dimethyl Sulfoxide (DMSO) directly to the lyophilized peptide.[1][8][9][19] Vortex thoroughly until the peptide is completely dissolved. DMSO is a powerful organic solvent capable of disrupting strong hydrophobic interactions between peptide chains.[20]

-

Slow Dilution: Slowly add the dissolved peptide-DMSO mixture dropwise into your desired aqueous buffer (preferably the acidic buffer from Protocol 1) while continuously vortexing.[19] This gradual dilution is critical; adding the aqueous buffer too quickly can cause the peptide to crash out of solution.

-

Monitor for Precipitation: If the solution becomes turbid, you have likely exceeded the peptide's solubility limit at that co-solvent concentration.[9]

-

Final Concentration: Be mindful of the final DMSO concentration in your stock solution, as it can interfere with certain biological assays. A final concentration of <1% DMSO is generally well-tolerated in cell-based experiments.[19]

Stock Solution Preparation and Validation

-

Concentration: Prepare a stock solution at a concentration higher than your final working concentration to allow for dilution in experimental buffers. A common stock concentration is 1-10 mg/mL.[15]

-

Sterile Filtration: After dissolution, it is good practice to sterile filter the stock solution through a 0.2 µm filter to remove any potential microbial contaminants and micro-aggregates.[8]

-

Quantification: For precise concentration determination, consider methods like absorbance at 280 nm (if the extinction coefficient is known) or amino acid analysis. Note that the Tyr residue in this peptide will contribute to A280 absorbance.

Storage and Stability

Improper storage is a common cause of peptide degradation and experimental variability.

Table 2: Storage Recommendations

| Condition | Lyophilized Peptide | Peptide in Solution |

| Short-Term | 4°C for several weeks.[14] | 4°C for up to one week.[13] |

| Long-Term | -20°C or -80°C for years. [12][13][15][19] | -20°C or -80°C for weeks to months. [8][12][14] |

| Key Practices | Store in a desiccator, tightly sealed, and protected from light.[13][14] | Aliquot into single-use volumes to avoid freeze-thaw cycles. [12][13][15] Store in a slightly acidic buffer (pH 5-6) to prolong stability and minimize Asn deamidation.[8][12][13] |

Critical Note on Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to degradation and aggregation. Aliquoting is the most effective way to prevent this.[12][13][15]

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Peptide will not dissolve in acidic water. | Strong hydrophobic interactions leading to aggregation. | Use brief, gentle sonication on ice.[5][18] If still insoluble, proceed to the alternative organic co-solvent protocol (Protocol 2). |

| Solution is cloudy or forms a gel. | The peptide has reached its solubility limit or is forming intermolecular hydrogen bonds.[1][20] | Dilute the solution further with the same acidic buffer. If gelling persists, consider using chaotropic agents like 6M Guanidine-HCl for initial solubilization, though this is often incompatible with biological assays and requires subsequent removal.[9][17] |

| Peptide precipitates after dilution into a neutral buffer. | The pH of the final solution is too close to the peptide's pI (~8.5), causing the net charge to decrease and solubility to drop. | Ensure the final concentration of the peptide in the neutral buffer is low enough to remain soluble. Alternatively, adjust the pH of the final working solution to be slightly acidic if the experiment allows. |

References

-

Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Retrieved from [Link]

-

Isca Biochemicals. (n.d.). Solubility of peptides. Retrieved from [Link]

-

JPT. (n.d.). Peptide Solubilization. Retrieved from [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

kbDNA. (2024). Peptide Preparation Guide (+Protocols). Retrieved from [Link]

-

Castro, E. D. A., et al. (2013). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Amino Acids, 44(2), 587-599. Retrieved from [Link]

-

LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

-

Dear, A. J., et al. (2019). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 9(4), 20190027. Retrieved from [Link]

-

Sormanni, P., et al. (2017). Sequence-based prediction of pH-dependent protein solubility using CamSol. Journal of Molecular Biology, 429(3), 442-452. Retrieved from [Link]

-

GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

-

Innovagen. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

Sources

- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 2. bachem.com [bachem.com]

- 3. iscabiochemicals.com [iscabiochemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jpt.com [jpt.com]

- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sequence-based prediction of pH-dependent protein solubility using CamSol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptide solubility and storage - AltaBioscience [altabioscience.com]

- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 10. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]

- 14. bachem.com [bachem.com]

- 15. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]

- 16. genscript.com [genscript.com]

- 17. biorbyt.com [biorbyt.com]

- 18. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 19. lifetein.com [lifetein.com]

- 20. peptide.com [peptide.com]

solid-phase peptide synthesis SPPS of Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu

Technical Application Note: High-Fidelity Fmoc-SPPS of [Asn¹, Val⁵, Asn⁹]-Angiotensin I

Abstract & Strategic Overview

This guide details the solid-phase peptide synthesis (SPPS) of the decapeptide Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu (often identified as [Asn¹, Val⁵, Asn⁹]-Angiotensin I, a Salmon/Teleost analog).[1]

Successful synthesis of this sequence requires navigating three specific chemical challenges:

-

C-Terminal Acid Requirement: As a substrate for Angiotensin-Converting Enzyme (ACE), the peptide typically requires a free C-terminal carboxylic acid, necessitating the use of Wang or 2-Chlorotrityl Chloride (2-CTC) resin rather than Rink Amide.[1]

-

Histidine Racemization: The His-Pro motif is notorious for histidine racemization during coupling due to the basicity of the proline secondary amine and the imidazole side chain.

-

Steric Hindrance: The presence of two Valine residues (beta-branched) and the bulky Arg/Tyr side chains requires optimized coupling times and potent activation strategies.

This protocol utilizes Fmoc/tBu chemistry with DIC/Oxyma Pure activation, chosen for its superior suppression of racemization compared to traditional HBTU/DIPEA methods.

Pre-Synthesis Planning

Peptide Attributes

-

Sequence: H-Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu-OH

-

Length: 10 Amino Acids

-

Molecular Weight: ~1257.4 Da (Free base)[1]

-

Isoelectric Point (pI): ~10.0 (Highly basic due to Arg/His)[1]

Reagent Selection Strategy

| Component | Selection | Rationale (Expert Insight) |

| Resin | Fmoc-Leu-Wang Resin (0.3–0.6 mmol/g) | Critical: Using pre-loaded Wang resin eliminates the risk of racemization during the first residue loading (a common issue with esterification of Leu).[1] Low loading reduces aggregation. |

| Activator | DIC / Oxyma Pure | Racemization Control: HBTU/DIPEA can cause significant racemization at His⁶ . DIC/Oxyma is acidic/neutral, preserving chirality while maintaining high coupling efficiency for steric residues like Val . |

| Protecting Groups | Asn(Trt) , His(Trt) , Arg(Pbf) , Tyr(tBu) | Asn(Trt): Essential to prevent dehydration of the amide side chain to a nitrile during activation.[1] His(Trt): Prevents imidazole acylation.[1] |

| Solvent | DMF (Main), DCM (Swelling) | DMF provides optimal solvation for the growing peptide chain.[1] |

Detailed Experimental Protocol

Workflow Visualization

Caption: Step-by-step Fmoc-SPPS workflow for Angiotensin analog synthesis highlighting the critical QC checkpoints.

Step-by-Step Methodology

Scale: 0.1 mmol (approx. 200 mg resin depending on substitution)

Step 1: Resin Preparation

-

Weigh Fmoc-Leu-Wang Resin (0.1 mmol) into a fritted reaction vessel.

-

Swell: Add DCM (5 mL) and rock gently for 30 minutes. Drain.

-

Wash: Wash with DMF (3 x 5 mL).

Step 2: Fmoc Deprotection Cycle

-

Add 20% Piperidine in DMF (5 mL).

-

Agitate for 3 minutes . Drain.

-

Add fresh 20% Piperidine in DMF (5 mL).

-

Agitate for 10 minutes . Drain.

-

Wash: DMF (5 x 5 mL) to remove all traces of piperidine (crucial to prevent premature Fmoc removal of the next AA).

Step 3: Activation & Coupling Standard Residues (Leu, Phe, Pro, Tyr, Arg, Asn):

-

Dissolve Fmoc-AA-OH (4 eq, 0.4 mmol) and Oxyma Pure (4 eq, 0.4 mmol) in minimal DMF (approx. 2-3 mL).

-

Add DIC (4 eq, 0.4 mmol).

-

Pre-activation: Allow to react for 2 minutes (solution turns yellow/orange).

-

Coupling Time: 60 minutes at Room Temperature (RT).

Critical Residue: Fmoc-His(Trt)-OH (Coupling onto Pro):

-

Note: Coupling onto Proline is sterically hindered, and Histidine is racemization-prone.

-

Protocol: Use the standard DIC/Oxyma method above, but ensure strictly Room Temperature (do not heat). Extend coupling time to 90 minutes .

Critical Residue: Fmoc-Val-OH (Coupling onto His and Tyr):

-

Note: Valine is beta-branched and couples slowly.

-

Protocol: Double coupling is recommended.

-

Couple 1: 4 eq AA/DIC/Oxyma, 60 min.

-

Drain.

-

Couple 2: 2 eq AA/DIC/Oxyma, 45 min.

-

Step 4: Monitoring (Kaiser Test)

-

Perform the Kaiser (Ninhydrin) test after every coupling.[1]

-

Blue beads: Incomplete coupling (Free amines present) → Re-couple.

-

Colorless/Yellow beads: Complete coupling → Proceed to deprotection.

-

-

Note for Proline: The Kaiser test does not work on Proline (secondary amine).[1] Use the Chloranil test or Isatin test after coupling onto Proline.

Step 5: Final Cleavage & Isolation

-

Perform final Fmoc deprotection (remove N-terminal Fmoc-Asn group).[1]

-

Wash resin with DMF (5x), DCM (5x), and Methanol (2x).[1] Dry resin under nitrogen/vacuum.

-

Cleavage Cocktail: Prepare TFA / TIS / H₂O (95 : 2.5 : 2.5) .

-

Why: TIS (Triisopropylsilane) scavenges the Trt and Pbf cations effectively.[1]

-

-

Add cocktail to resin (10 mL per gram of resin). Shake for 2.5 to 3 hours .

-

Precipitation:

-

Filter the TFA solution into a 50 mL conical tube.

-

Add ice-cold Diethyl Ether (approx. 10x volume).

-

A white precipitate should form immediately.

-

Centrifuge (3000 rpm, 5 min, 4°C). Decant ether. Repeat wash 2x.

-

Troubleshooting & Optimization

| Issue | Cause | Solution |

| Low Yield at Val-Val | Steric hindrance of beta-branched residues. | Use Double Coupling for Val residues. Ensure high concentration of reagents (minimize DMF volume). |

| His Racemization | Base-catalyzed proton abstraction (using DIPEA) or high heat.[1] | Avoid HBTU/DIPEA. Use DIC/Oxyma. Do NOT use microwave heating for His coupling. |

| Aspartimide | Not applicable (Sequence contains Asn, not Asp).[1] | However, ensure Asn(Trt) is used to prevent nitrile formation.[1] |

| Incomplete Arg Coupling | Pbf group is bulky. | Increase coupling time to 90 min. Ensure DMF washes are thorough before coupling Arg. |

Analytical Quality Control

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter), 5 µm, 4.6 x 150 mm.[1]

-

Solvent A: 0.1% TFA in Water.[4]

-

Solvent B: 0.1% TFA in Acetonitrile.[4]

-

Gradient: 5% B to 60% B over 30 minutes. (Peptide is moderately hydrophobic).[1]

-

Detection: UV at 214 nm (peptide bond) and 280 nm (Tyr/Phe).[1]

Mass Spectrometry (ESI-MS):

-

Theoretical Monoisotopic Mass: Calculate based on formula C59H86N16O14.

-

Expected [M+H]+: ~1258.4 Da.[1]

-

Expected [M+2H]2+: ~629.7 Da.[1]

References

-

Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455–2504.[1] Link[1]

-

Subirós-Funosas, R., et al. (2009).[1] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal, 15(37), 9394–9403.[1] Link[1]

-

Sigma-Aldrich. "Solid Phase Peptide Synthesis (SPPS) Technical Guide."[1] Link

-

PubChem. "Angiotensin I [Asn1, Val5, Asn9] - Compound Summary."[1] Link

Sources

Application Note: Enzymatic Cleavage Kinetics of Renin Generating Salmon Angiotensin I

This Application Note is designed for researchers and drug development professionals characterizing the enzymatic activity of Renin.[1]

Critical Mechanism Clarification: The peptide sequence provided, Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu (NRVYVHPFNL), corresponds to Salmon Angiotensin I .

-

Renin's Role: Renin (EC 3.4.23.[1]15) is a highly specific endopeptidase that cleaves the precursor protein Angiotensinogen (or a synthetic peptide analog) to release Angiotensin I.[1]

-

Substrate Requirement: Renin does not cleave Angiotensin I; it produces it.[1] To study the kinetics of this cleavage event, you must use a substrate that extends beyond the C-terminus of this sequence (typically containing the Leu-Leu or Leu-Val scissile bond).

-

Protocol Focus: This guide details the kinetic characterization of Renin using the Salmon Angiotensinogen N-terminal Tetradecapeptide (or similar FRET analog) to generate the target decapeptide (NRVYVHPFNL).[1]

Introduction & Biological Context

The Renin-Angiotensin System (RAS) is a primary regulator of blood pressure and fluid balance.[1][2] Renin, an aspartyl protease, catalyzes the rate-limiting step: the hydrolysis of Angiotensinogen to release the decapeptide Angiotensin I.[1]

While human Angiotensin I is Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu, the sequence Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu represents the Salmon (Teleost) Angiotensin I . Comparative kinetics using species-specific substrates are critical for evolutionary biology studies and for testing the cross-reactivity of renin inhibitors (e.g., Aliskiren) in non-mammalian models.[1]

Reaction Mechanism

Renin cleaves the peptide bond between residues 10 and 11 (typically Leu-Leu or Leu-Val) of the substrate.[3]

-

Substrate: Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu-Leu-Val... [4][5]

-

Product 1: Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu (Angiotensin I)[4][5][9]

-

Product 2: Leu-Val... (C-terminal fragment)

Pathway Visualization

Figure 1: The Renin-Angiotensin signaling cascade.[3] Renin acts on the Angiotensinogen precursor to release the target peptide.[1][2][6]

Materials & Reagents

Substrate Selection

To generate the target peptide, use the Salmon Tetradecapeptide Substrate .[1]

-

Sequence: H-Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu-Leu-Val-Tyr-Ser -OH

-

Purity: >95% (HPLC grade).

-

Source: Custom peptide synthesis is recommended if not commercially available as a catalog item.[1]

Buffer Systems

Renin activity is pH-dependent.[1] While human renin has a pH optimum ~5.5-6.0, species variants can range from 5.5 to 7.5.[1]

-

Assay Buffer: 50 mM MOPS or Na-Maleate, pH 6.0.

-

Additives: 1 mM EDTA (to inhibit metalloproteases like ACE), 0.1% BSA (to prevent enzyme adsorption), 0.01% Tween-20.[1]

-

Stop Solution: 1% Trifluoroacetic acid (TFA) or 1 M HCl.[1]

Enzyme & Controls[8]

-

Enzyme: Recombinant Renin (Salmon or Human if testing cross-reactivity).[1]

-

Inhibitor (Negative Control): Pepstatin A (10 µM) or Aliskiren (10 nM).[1]

Experimental Protocol: HPLC-Based Kinetic Assay

This protocol measures the rate of product (Ang I) formation using Reverse-Phase HPLC.[1] This is the "Gold Standard" for label-free kinetic analysis.[1]

Workflow Diagram

Figure 2: Step-by-step experimental workflow for Renin kinetic assay.

Step-by-Step Procedure

-

Substrate Preparation:

-

Enzyme Activation:

-

Reaction Initiation:

-

In a 96-well plate or microcentrifuge tubes, aliquot 90 µL of Substrate solution.

-

Pre-incubate at 37°C for 5 minutes.

-

Add 10 µL of Renin enzyme to initiate.[1]

-

Blank: Add 10 µL of Buffer instead of enzyme.

-

-

Incubation:

-

Incubate at 37°C for a defined period (e.g., 30 minutes). Ensure the reaction remains in the linear phase (less than 10% substrate consumption).[1]

-

-

Termination:

-

Add 100 µL of Stop Solution (1% TFA). Vortex immediately.

-

-

HPLC Analysis:

-

Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 3 µm particle size).[1]

-

Mobile Phase A: 0.1% TFA in Water.[1]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 214 nm (peptide bond) and 280 nm (Tyr/Phe residues).[1]

-

Quantification: Integrate the peak corresponding to the 10-mer product (Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu). Use a standard curve of the synthetic 10-mer for absolute quantification.

-

Kinetic Analysis & Data Processing

To determine the kinetic parameters (

Data Structure Table

| Parameter | Definition | Calculation Method |

| Initial Velocity | (Product Conc. / Incubation Time) | |

| Substrate Conc. | Variable (0.5 - 50 µM) | |

| Michaelis Constant | Concentration at | |

| Turnover Number | ||

| Catalytic Efficiency | Measure of enzyme specificity |

Calculation

Fit the data to the Michaelis-Menten Equation using non-linear regression (GraphPad Prism, SigmaPlot, or Python scipy):

[1]Expected Values (Reference Range):

- : Typically 1–10 µM for natural substrates.[1]

-

: Typically 0.5–5

-

Note: Synthetic short peptides often have higher

(lower affinity) than the full-length protein Angiotensinogen.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| No Cleavage Observed | pH mismatch | Adjust buffer to pH 5.5–6.5. Renin is inactive at alkaline pH.[1] |

| Low Signal | Substrate depletion | Reduce incubation time or enzyme concentration.[1] Ensure <10% conversion. |

| Extra Peaks | Non-specific proteolysis | Add EDTA (inhibits metalloproteases) and PMSF (inhibits serine proteases).[1] Renin is an Aspartyl protease and is resistant to these.[1] |

| High Background | Substrate degradation | Store peptide stocks at -80°C. Avoid repeated freeze-thaw cycles. |

References

-

Skeggs, L. T., et al. (1968).[1] Kinetics of the reaction of renin with nine synthetic peptide substrates. Journal of Experimental Medicine.[1]

-

Tewksbury, D. A. (1981).[1] Angiotensinogen: Biochemistry and Molecular Biology.[1] In: Soffer R.L.[1] (eds) Biochemical Regulation of Blood Pressure.[1][2]

-

Fuchs, S., et al. (2012).[1] Structure of the renin-angiotensin system in the lung.[1] Progress in Histochemistry and Cytochemistry.[1]

-

NCBI Protein Database. Salmon Angiotensinogen Sequence.[1][1]

-

Sigma-Aldrich. Angiotensin I [Asn1,Val5,Asn9] Product Information.[1]

Sources

- 1. uniprot.org [uniprot.org]

- 2. A novel angiotensin I-converting enzyme inhibitory peptide derived from the trypsin hydrolysates of salmon bone proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Signaling Mechanisms of the Renin-Angiotensin System in Heart Failure | Thoracic Key [thoracickey.com]

- 4. ASP-ARG-VAL-TYR-ILE-HIS-PRO-PHE-HIS-LEU-VAL-ILE-HIS-ASN | 104180-23-6 [chemicalbook.com]

- 5. smbiochemicals.com [smbiochemicals.com]

- 6. Angiotensinogen cleavage by renin: importance of a structurally constrained N-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A KINETIC ANALYSIS OF THE RENIN-ANGIOTONIN PRESSOR SYSTEM AND THE STANDARDIZATION OF THE ENZYMES RENIN AND ANGIOTONASE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. California Peptide Research产品代理 | 日本日水Nissui培养基官网 [saliva.com.cn]

Application Note: A Robust Strategy for the Purification of the Decapeptide Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu using Reversed-Phase HPLC

Abstract